molecular formula C16H9Cl2NO2S2 B2648940 (Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one CAS No. 299950-42-8

(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2648940
CAS No.: 299950-42-8
M. Wt: 382.27
InChI Key: IMSCSLAYVOKUBV-AUWJEWJLSA-N
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Description

“(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one” is a small molecule. It has a molecular formula of C16H9Cl2NO2S2 and an average mass of 382.284 Da .


Molecular Structure Analysis

The molecular structure of this compound is unique and has potential applications in various fields. The compound has a molecular weight of 382.28 and a monoisotopic mass of 380.945160 Da .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H9Cl2NO2S2 , an average mass of 382.284 Da , and a monoisotopic mass of 380.945160 Da .

Scientific Research Applications

Structural Characterization and Computational Studies

The crystal structure and theoretical investigations of a similar thiazolidin-4-one derivative were characterized by X-ray single crystal diffraction and NMR spectra, with computational studies conducted using HF and DFT levels of theory. This analysis provided insights into the molecular geometry and intermolecular contacts, which are crucial for understanding the compound's reactivity and potential interactions with biological targets (Khelloul et al., 2016).

Antitumor and Anti-Inflammatory Activities

Research on derivatives of this compound has shown promising antitumor and anti-inflammatory activities. A study synthesized new derivatives and evaluated their antitumor and anti-inflammatory effects, identifying hit-compounds with significant activity, which highlights the therapeutic potential of these compounds in medical research (Horishny et al., 2020).

Anticancer Activity

Novel thiazolidinone derivatives have been synthesized and screened for anticancer activity. Certain compounds demonstrated significant antimitotic activity and sensitivity against various cancer cell lines, including leukemia, melanoma, and breast cancers. This research emphasizes the role of structural substituents in enhancing cytotoxicity levels against cancer cells, suggesting these compounds' potential in developing new cancer therapies (Buzun et al., 2021).

Antimicrobial Activity

The synthesis of thiazolidin-4-one derivatives and their antimicrobial activity against gram-positive and gram-negative bacteria have been explored. Some compounds exhibited good to moderate activity, which could contribute to the development of new antimicrobial agents (PansareDattatraya & Devan, 2015).

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2S2/c17-10-2-1-9(13(18)8-10)7-14-15(21)19(16(22)23-14)11-3-5-12(20)6-4-11/h1-8,20H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSCSLAYVOKUBV-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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